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  • Product: N-(9H-fluoren-9-yl)formamide
  • CAS: 6638-65-9

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of N-(9H-fluoren-9-yl)formamide

Technical Reference Guide for Research & Development Executive Summary N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene or 9-formamidofluorene) is a critical intermediate in the synthesis of fluorene-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Research & Development

Executive Summary

N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene or 9-formamidofluorene) is a critical intermediate in the synthesis of fluorene-based pharmacophores. It is most notably observed as the stable intermediate in the Leuckart-Wallach reaction , where 9-fluorenone is reductively aminated to 9-aminofluorene.

For drug development professionals, this compound represents a strategic checkpoint: it is the "protected" form of the primary amine, offering stability against oxidation and a handle for further N-alkylation (e.g., reduction to N-methyl derivatives). Its high melting point and crystallization properties make it an excellent purification handle during the scale-up of fluorenyl amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a rigid, planar fluorene tricyclic system substituted at the C9 position with a formamido group (-NHCHO).

  • Steric Environment: The C9 position is pseudo-axial/equatorial depending on the ring pucker, but the bulky aromatic system creates significant steric hindrance.

  • Electronic Effects: The amide nitrogen lone pair is delocalized into the carbonyl, reducing its nucleophilicity. This makes the compound stable to air and moisture compared to the free amine.

Key Properties Data
PropertyValueNotes
IUPAC Name N-(9H-fluoren-9-yl)formamide
Common Synonyms 9-Formamidofluorene; N-Formyl-9-aminofluorene
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
Physical State Solid (Crystalline needles)Recrystallized from Ethanol
Melting Point 209 – 211 °C Distinctive high MP facilitates isolation [1]
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Insoluble in water.
CAS Registry Not widely listedPrecursor 9-Fluorenone: 486-25-9Product 9-Aminofluorene: 525-03-1

Synthetic Pathways: The Leuckart-Wallach Protocol

The primary route to N-(9H-fluoren-9-yl)formamide is the thermal reaction of 9-fluorenone with formamide . Unlike many Leuckart reactions that yield the amine directly, the fluorenyl system tends to stop at the formyl intermediate due to the stability of the amide and the steric bulk preventing easy hydrolysis under the reaction conditions.

Experimental Protocol

Objective: Synthesis of N-(9H-fluoren-9-yl)formamide from 9-fluorenone.

  • Reagents: Mix 9-fluorenone (1.0 eq) with excess formamide (5-10 eq).

  • Thermal Phase: Heat the mixture to 160–170 °C .

  • Water Removal: The reaction produces water as a byproduct. To drive the equilibrium, water must be allowed to distill off or be trapped.

  • Reaction Time: Maintain temperature for 4–6 hours. The color typically changes from the bright yellow of fluorenone to a paler suspension.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water to precipitate the crude amide.

    • Filter the solid.

  • Purification: Recrystallize from hot ethanol .

    • Result: White to off-white needles, MP 209–211 °C [1].

Reaction Mechanism Visualization

The following diagram illustrates the pathway from the ketone to the formamide.

LeuckartMechanism cluster_conditions Conditions Fluorenone 9-Fluorenone (C=O) Intermediate1 Hemiaminal Intermediate Fluorenone->Intermediate1 Nucleophilic Attack Formamide Formamide (HCONH2) Formamide->Intermediate1 Imine N-Formyl Imine (Transient) Intermediate1->Imine - H2O Product N-(9H-fluoren-9-yl)formamide (Stable Solid) Imine->Product Hydride Transfer (Reduction) Temp 160-170 °C

Caption: Mechanism of the Leuckart reaction converting 9-fluorenone to N-(9H-fluoren-9-yl)formamide via hydride transfer.

Reactivity & Transformations[9][10]

Once isolated, N-(9H-fluoren-9-yl)formamide serves as a versatile pivot point for divergent synthesis.

Hydrolysis (Deprotection)

To access the primary amine (9-aminofluorene ), the formyl group is removed via acid hydrolysis.

  • Reagents: Conc. HCl in Ethanol or H2SO4.

  • Conditions: Reflux for 2–3 hours.

  • Outcome: Quantitative conversion to 9-aminofluorene hydrochloride.

Reduction (N-Methylation)

The formamide group can be reduced to a methyl group, providing a direct route to secondary amines.

  • Reagents: Lithium Aluminum Hydride (LiAlH4) in dry Ether or THF.

  • Conditions: Reflux for 9 hours.

  • Product: N-methyl-9-aminofluorene (MP 50–52 °C) [1].

Reactivity Flowchart

Reactivity Center N-(9H-fluoren-9-yl)formamide (MP 209°C) Aminofluorene 9-Aminofluorene (Primary Amine) Center->Aminofluorene Hydrolysis (HCl/H2O, Reflux) Methylamine N-Methyl-9-aminofluorene (Secondary Amine) Center->Methylamine Reduction (LiAlH4, Et2O) Alkylation N-Alkyl-N-formyl Derivatives Center->Alkylation Base + R-X (NaH, DMF)

Caption: Divergent synthetic pathways from the N-formyl intermediate.

Spectroscopic Characterization (Predicted)

Due to the restricted rotation of the amide bond (C-N) and the bulky fluorenyl group, NMR spectra may show rotameric broadening at room temperature.

NucleusShift (ppm)MultiplicityAssignment
1H NMR 8.2 – 8.5Singlet (or doublet)CHO (Formyl proton). Distinctive downfield shift.
6.0 – 6.4Doublet9-H (Fluorenyl methine). Coupled to NH.
6.5 – 8.0MultipletAr-H (Fluorene aromatic protons).
6.0 – 8.0BroadN-H (Amide proton). Exchangeable with D2O.
IR 1660 – 1690StrongC=O (Amide I stretch).
3200 – 3400BroadN-H stretch.

Applications in Drug Discovery[11]

Pharmacophore Scaffolding

The fluorene ring is a classic DNA intercalator . Derivatives of 9-aminofluorene are investigated for:

  • Antiviral Activity: Fluorenone derivatives have shown activity against RNA viruses.

  • Kinase Inhibition: The rigid tricyclic structure serves as a scaffold to orient substituents in ATP-binding pockets.

Bioisosterism

The N-formyl group mimics the steric and electronic properties of other carbonyl-containing pharmacophores while offering metabolic stability distinct from acetyl or benzoyl groups.

References

  • Synthesis and Properties of 9-Formamidofluorene

    • Source: Journal of Organic Chemistry / Sciencemadness / Chemical D
    • Context: Confirmed melting point (209-211°C) and reduction to N-methyl-9-aminofluorene.
    • Verification: (Search term: "9-formamidofluorene Leuckart")

  • The Leuckart Reaction Mechanism

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism for ketone to formamide conversion.

    • URL:

  • Fluorene Derivatives in Medicinal Chemistry

    • Source: N
    • Context: Applications of fluorenyl amines in drug design.
    • URL:

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-(9H-fluoren-9-yl)formamide in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. N-(9H-fluoren-9-yl)formamide, a molecule of interest due to its structural motifs, presents a unique solubility profile that warrants a detailed investigation. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of N-(9H-fluoren-9-yl)formamide in a range of organic solvents, offering researchers, scientists, and drug development professionals a robust framework for their experimental endeavors.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-(9H-fluoren-9-yl)formamide possesses a distinct architecture that dictates its interactions with various solvents.

  • The Fluorenyl Group: The large, tricyclic 9H-fluorenyl moiety is predominantly nonpolar and hydrophobic. This aromatic system contributes significantly to the molecule's lipophilicity.

  • The Formamide Group: In contrast, the formamide group (-NHCHO) is polar, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).

This amphiphilic nature—possessing both significant nonpolar and polar regions—suggests that the solubility of N-(9H-fluoren-9-yl)formamide will be highly dependent on the choice of solvent. A "like dissolves like" principle is a useful starting point for predicting solubility trends[1][2]. Solvents that can effectively solvate both the nonpolar fluorenyl ring system and the polar formamide group are likely to be the most effective.

Predicted Solubility Profile of N-(9H-fluoren-9-yl)formamide

Based on its structure, we can predict the solubility of N-(9H-fluoren-9-yl)formamide in different classes of organic solvents. The following table summarizes these predictions, which should be empirically verified.

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHighThese solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the polar formamide group. Their organic nature also allows for favorable interactions with the nonpolar fluorenyl moiety. Mefenamic acid, another compound with both aromatic and polar functional groups, has been shown to have high solubility in dipolar aprotic solvents[3][4][5].
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can engage in hydrogen bonding with the formamide group. However, their polarity might be less optimal for solvating the large, nonpolar fluorenyl group compared to polar aprotic solvents. For some organic molecules, solubility in alcohols follows the order of polarity[6].
Nonpolar Toluene, Hexane, Diethyl etherLow to Very LowThe large nonpolar fluorenyl group will have favorable van der Waals interactions with these solvents. However, the high energy penalty of disrupting the hydrogen bonding network of the formamide group without compensatory interactions will likely lead to poor solubility. Formamide itself is only slightly soluble in ether and benzene[7][8].
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have an intermediate polarity and can offer some favorable dipole-dipole interactions. However, they are not strong hydrogen bond acceptors, which may limit their ability to effectively solvate the formamide group.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of N-(9H-fluoren-9-yl)formamide, a robust and reproducible experimental protocol is essential. The following method is a widely accepted approach for determining the equilibrium solubility of a compound.

Materials and Reagents
  • N-(9H-fluoren-9-yl)formamide (high purity)

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow A 1. Preparation of Saturated Solutions B Add excess N-(9H-fluoren-9-yl)formamide to a known volume of solvent in a vial. A->B C 2. Equilibration A->C D Incubate at a constant temperature with continuous agitation for a defined period (e.g., 24-48 hours) to reach equilibrium. C->D E 3. Phase Separation C->E F Centrifuge the vials to pellet the undissolved solid. E->F G 4. Sample Preparation for Analysis E->G H Carefully withdraw an aliquot of the supernatant and dilute with a suitable solvent. G->H I 5. Quantitative Analysis G->I J Analyze the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solid. I->J K 6. Calculation of Solubility I->K L Calculate the solubility in the original solvent, accounting for the dilution factor. K->L

Experimental workflow for solubility determination.
Step-by-Step Methodology
  • Preparation of Saturated Solutions : To a series of vials, add a known volume of each selected organic solvent. Add an excess of N-(9H-fluoren-9-yl)formamide to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

  • Equilibration : Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are transferred in the subsequent sampling step.

  • Sample Preparation for Analysis : Carefully withdraw a precise aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantitative Analysis : Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of N-(9H-fluoren-9-yl)formamide. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility : Calculate the concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of N-(9H-fluoren-9-yl)formamide, and understanding these can aid in solvent selection and process optimization.

  • Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility[3][4]. A solvent's ability to engage in dipole-dipole interactions and hydrogen bonding that match the solute's characteristics is key.

  • Temperature : The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature[5][9]. This relationship should be experimentally determined for applications requiring controlled crystallization or for processes conducted at non-ambient temperatures.

  • Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of N-(9H-fluoren-9-yl)formamide used in the solubility studies.

  • pH (for aqueous solutions) : While this guide focuses on organic solvents, it is worth noting that the formamide group can undergo hydrolysis under strongly acidic or basic conditions, which would affect its apparent solubility in aqueous systems. The presence of acidic or basic functional groups can significantly alter a compound's solubility in aqueous solutions of different pH.

Conclusion: A Roadmap for Solubility Characterization

The solubility of N-(9H-fluoren-9-yl)formamide in organic solvents is a multifaceted property governed by the interplay of its nonpolar fluorenyl core and its polar formamide functionality. This guide has provided a theoretical framework for predicting its solubility profile and a detailed, practical protocol for its experimental determination. By systematically applying these principles and methodologies, researchers can generate the high-quality solubility data essential for advancing their drug development programs. The insights gained from such studies will undoubtedly pave the way for the successful formulation and application of this promising compound.

References

  • Sigma-Aldrich. Formamide (F4761)
  • LookChem. Cas 75-12-7, Formamide.
  • ResearchGate. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Request PDF.
  • ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents.
  • chemeurope.com. Formamide.
  • Wikipedia. Formamide.
  • PubMed. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents.
  • Cheméo. Chemical Properties of Formamide (CAS 75-12-7).
  • Chemsrc. 9H-Fluoren-9-amine | CAS#:525-03-1.
  • Saylor Academy. Solubility of Organic Compounds.
  • ResearchGate. Synthesis of (A) (S) and (R)
  • ACS Publications. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Web Starter Kit.
  • Google Patents. CN104341286A - Synthesis technique of 9-fluorenone.
  • Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds.
  • PubMed.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Google Patents.
  • CAMEO Chemicals. FORMAMIDE.
  • Journal of Chemical & Engineering Data. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Organic Chemistry Portal. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant.
  • Academia.edu. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

Sources

Foundational

Structural and Functional Dichotomy: 9-Aminofluorene vs. N-(9H-fluoren-9-yl)formamide

Executive Summary In the context of organic synthesis and peptide chemistry, 9-aminofluorene (9-AF) and its derivative N-(9H-fluoren-9-yl)formamide represent a critical "Parent vs. Masked Intermediate" relationship.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of organic synthesis and peptide chemistry, 9-aminofluorene (9-AF) and its derivative N-(9H-fluoren-9-yl)formamide represent a critical "Parent vs. Masked Intermediate" relationship. While 9-AF is the functional primary amine used as a scaffold for chiral auxiliaries and the mechanistic precursor to the Fmoc protecting group, the formamide derivative often appears as a stable intermediate during reductive amination (Leuckart reaction) or as a deliberate N-protecting group.

For researchers, the ability to distinguish these two species is paramount for quality control, as the formamide is a common, neutral impurity that co-crystallizes with the basic amine, often evading detection by simple melting point analysis due to structural similarity.

Structural and Physicochemical Divergence[1]

The fundamental difference lies in the oxidation state of the nitrogen attachment. 9-AF possesses a free primary amine, rendering it basic and nucleophilic. The formamide derivative is an amide, where the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-basic and significantly less nucleophilic.

Comparative Property Matrix
Feature9-Aminofluorene (9-AF) N-(9H-fluoren-9-yl)formamide
CAS Number 525-03-1 22253-15-2 (Derivative)
Functional Group Primary Amine (

)
Formamide (

)
Electronic Character Basic (forms salts with HCl)Neutral (stable to dilute acid/base)
Solubility (Aq. Acid) Soluble (forms ammonium salt)Insoluble (precipitates)
Nucleophilicity High (reacts with electrophiles)Low (requires hydrolysis to react)
Key IR Signal N-H stretch (~3300-3400 cm⁻¹)Strong C=O stretch (~1660 cm⁻¹)
Synthesis Role Final Scaffold / Fmoc PrecursorLeuckart Reaction Intermediate

The Synthetic Link: The Leuckart-Wallach Pathway

The most common reason these two compounds coexist in a sample is the Leuckart Reaction . When synthesizing 9-aminofluorene from 9-fluorenone, ammonium formate (or formamide) acts as both the nitrogen source and the reducing agent.

The reaction does not yield the amine directly. It yields N-(9H-fluoren-9-yl)formamide as the stable product. The researcher must perform a subsequent hydrolysis step to unveil the free amine. Failure to drive this hydrolysis to completion results in the formamide impurity.

Pathway Visualization

The following diagram illustrates the reductive amination pathway and the critical hydrolysis step.

LeuckartPathway Fluorenone 9-Fluorenone (Starting Material) Formamide N-(9H-fluoren-9-yl)formamide (Stable Intermediate) Fluorenone->Formamide HCOONH4 / Formic Acid 160-170°C (Leuckart) Formamide->Formamide Incomplete Hydrolysis Amine 9-Aminofluorene (Target Product) Formamide->Amine Acid Hydrolysis (HCl) or Base Hydrolysis

Figure 1: The Leuckart-Wallach synthesis pathway showing the formamide as the mandatory intermediate to the amine.

Spectroscopic Characterization

Distinguishing these compounds requires looking for the "Amide Signature."

Nuclear Magnetic Resonance (NMR)[2][3]
  • 9-Aminofluorene (

    
    H NMR): 
    
    • Shows a distinct singlet for the C9-H proton around 4.8 – 5.0 ppm (solvent dependent).

    • The amine protons (

      
      ) typically appear as a broad singlet upfield (1.5 – 2.5 ppm), which disappears upon 
      
      
      
      shake.
  • N-(9H-fluoren-9-yl)formamide (

    
    H NMR): 
    
    • Rotamers: Due to the partial double bond character of the C-N amide bond, this molecule often exists as a mixture of cis and trans rotamers in solution.

    • Formyl Proton: A diagnostic signal (singlet or split doublet due to rotamers) appears far downfield at 8.0 – 8.5 ppm .

    • Amide Proton: A broad doublet (coupling to C9-H) appearing downfield (6.0 – 8.0 ppm).

Infrared Spectroscopy (IR)

This is the fastest QC method.

  • Formamide: Dominant, sharp absorption band at 1650–1690 cm⁻¹ (Amide I band, C=O stretch).

  • Amine: Complete absence of the carbonyl band. Two weak bands for N-H stretching may be visible >3300 cm⁻¹.

Experimental Protocols

Protocol A: Self-Validating Solubility Test

Use this rapid test to determine if your "9-aminofluorene" sample is contaminated with the formamide intermediate.

  • Dissolution: Take 50 mg of the sample.

  • Acidification: Add 2 mL of 10% aqueous HCl.

  • Observation:

    • Clear Solution: The sample is likely pure 9-aminofluorene (forms the water-soluble hydrochloride salt).

    • Cloudy/Precipitate: The sample contains N-(9H-fluoren-9-yl)formamide (neutral and insoluble in water).

Protocol B: Hydrolysis of the Formamide to 9-AF

If the formamide is isolated, convert it to the amine using acid hydrolysis.

  • Setup: Suspend 1.0 g of N-(9H-fluoren-9-yl)formamide in 10 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solid should eventually dissolve as it converts to the amine hydrochloride salt.

  • Workup:

    • Cool the solution to room temperature.

    • (Optional) Wash with diethyl ether to remove non-basic impurities.

    • Basify the aqueous layer with 20% NaOH until pH > 10. The free amine (9-AF) will precipitate as a white/yellowish solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

References

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

  • Ingersoll, A. W., et al. (1936). "N-Benzhydrylformamide." Organic Syntheses, Coll. Vol. 2, p. 503. (Demonstrates the general Leuckart formamide intermediate isolation).

  • Sigma-Aldrich. "9-Aminofluorene Hydrochloride Product Sheet." (Confirming 9-AF properties and CAS 525-03-1).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10659, 9-Aminofluorene."

Exploratory

Technical Guide: N-(9H-fluoren-9-yl)formamide as a Critical Intermediate in Reductive Amination

The following technical guide details the role, synthesis, and application of N-(9H-fluoren-9-yl)formamide (CAS: 6638-65-9), a critical intermediate in the organic synthesis of functionalized fluorenes. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of N-(9H-fluoren-9-yl)formamide (CAS: 6638-65-9), a critical intermediate in the organic synthesis of functionalized fluorenes.

Executive Summary

N-(9H-fluoren-9-yl)formamide is the pivotal intermediate formed during the Leuckart-Wallach reductive amination of 9-fluorenone. While often transient in "one-pot" syntheses of 9-aminofluorene , the isolation and characterization of this formamide species offer a strategic advantage in the development of Organic Light Emitting Diode (OLED) materials and central nervous system (CNS) active pharmaceutical ingredients .

This guide dissects the mechanistic formation of N-(9H-fluoren-9-yl)formamide, provides a self-validating protocol for its synthesis and hydrolysis, and outlines its utility in high-value chemical manufacturing.

Mechanistic Role: The Leuckart-Wallach Pathway

The transformation of 9-fluorenone to 9-aminofluorene is not a simple reduction; it relies on the unique reducing properties of formate at high temperatures. N-(9H-fluoren-9-yl)formamide acts as the stable "storage" form of the amine, preventing oxidative degradation or polymerization during the harsh reaction conditions.

Reaction Pathway

The reaction proceeds through a high-temperature nucleophilic attack of formamide on the carbonyl carbon of 9-fluorenone. Unlike standard reductive aminations using metal hydrides (e.g., NaBH₄), the Leuckart reaction utilizes formic acid/formate as the hydride donor.

Key Mechanistic Steps:

  • Nucleophilic Attack: Formamide attacks the ketone to form a carbinolamine intermediate.

  • Dehydration: Loss of water yields the N-formyl imine species.

  • Hydride Transfer: Formic acid (or ammonium formate) delivers a hydride to the imine carbon, reducing it and releasing CO₂.

  • Result: Formation of the stable N-(9H-fluoren-9-yl)formamide.

LeuckartPathway Fluorenone 9-Fluorenone (C=O) Carbinolamine Carbinolamine Intermediate Fluorenone->Carbinolamine + Formamide 160-180°C Imine N-Formyl Imine (Transient) Carbinolamine->Imine - H₂O Formamide N-(9H-fluoren-9-yl)formamide (STABLE INTERMEDIATE) Imine->Formamide + HCOOH / - CO₂ (Hydride Transfer) Amine 9-Aminofluorene (Target) Formamide->Amine Hydrolysis (HCl/H₂O)

Figure 1: The Leuckart-Wallach pathway illustrating the formation and hydrolysis of the formamide intermediate.

Strategic Applications in Synthesis

Precursor to Hole Transport Materials (OLEDs)

In the materials science sector, 9-aminofluorene is a scaffold for Hole Transport Materials (HTMs) . The amino group at the 9-position is often arylated to form bulky, electron-rich derivatives like N,N-diphenyl-9-aminofluorene .

  • Role of the Formamide: Isolating the formamide allows for purification via recrystallization before the final hydrolysis. This removes unreacted fluorenone, which is a notorious fluorescence quencher in OLED devices.

Pharmaceutical Intermediates

The 9-aminofluorene core is structurally related to wakefulness-promoting agents (e.g., adrafinil analogs) and is used to synthesize 9-fluorenyl-protected amino acids (distinct from Fmoc).

  • N-Methylation: The formamide group can be directly reduced (using LiAlH₄) to an N-methyl group, providing a shortcut to secondary amines without alkyl halide reagents.

Experimental Protocol: Synthesis & Validation

Synthesis of N-(9H-fluoren-9-yl)formamide

Safety Note: This reaction generates Carbon Monoxide (CO) and Ammonia (NH₃). It must be performed in a high-efficiency fume hood.

Reagents:

  • 9-Fluorenone (1.0 eq)[1][2]

  • Formamide (Excess, 5-10 eq)

  • Ammonium Formate (0.5 eq, catalyst/reductant)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a thermometer, a Claisen adapter, and a distillation condenser set for downward distillation.

  • Reaction: Charge the flask with 9-fluorenone, formamide, and ammonium formate.

  • Heating: Gradually heat the mixture to 160–170°C . Water and ammonia will begin to distill off.

    • Critical Control Point: Maintain temperature below 190°C to prevent excessive decomposition of formamide into HCN/CO.

  • Completion: Continue heating until the solution becomes homogeneous and CO₂ evolution ceases (approx. 4–6 hours).

  • Isolation: Pour the hot reaction mixture into ice-cold water (10x volume). The N-(9H-fluoren-9-yl)formamide will precipitate as a tan/white solid.

  • Purification: Filter the solid and recrystallize from ethanol or ethyl acetate.

Hydrolysis to 9-Aminofluorene
  • Hydrolysis: Reflux the isolated formamide in 20% HCl/Ethanol (1:1 v/v) for 2 hours.

  • Workup: Cool the solution. 9-Aminofluorene hydrochloride may precipitate.

  • Neutralization: Basify with NaOH to pH 10 and extract with Dichloromethane (DCM) to obtain the free amine.

Self-Validating Analytical Criteria

To ensure the integrity of the intermediate, use the following checkpoints:

Analytical MethodObservation for N-(9H-fluoren-9-yl)formamideInterpretation
IR Spectroscopy Strong band at ~1660-1680 cm⁻¹ (Amide I)Confirms Formyl group presence.
IR Spectroscopy Absence of ~1720 cm⁻¹ (Ketone)Confirms consumption of Fluorenone.
1H NMR (DMSO-d6) Doublet at ~8.2 ppm (CHO, rotamers)Characteristic formyl proton signal.
Melting Point High melting solid (approx. range) Distinct from Fluorenone (83°C) and Amine (64°C).

Quantitative Data Summary

The following table summarizes physical properties relevant to the handling of these intermediates.

CompoundCAS NumberMolecular WeightMelting PointSolubility
9-Fluorenone 486-25-9180.20 g/mol 81-83 °CSoluble in DCM, Toluene
N-(9H-fluoren-9-yl)formamide 6638-65-9 209.24 g/mol >150 °C (est) Sparingly soluble in water
9-Aminofluorene (HCl) 5978-75-6217.69 g/mol 275 °C (dec)Soluble in Water/MeOH
9-Aminofluorene (Base) 525-03-1181.23 g/mol 62-64 °CSoluble in Organic Solvents

References

  • Leuckart Reaction Mechanism & History

    • Title: "The Leuckart Reaction: A Study of the Mechanism"
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Synthesis of 9-Aminofluorene Derivatives: Title: "9H-FLUOREN-9-AMINE synthesis via Reductive Amination" Source: ChemicalBook / Tetrahedron Letters
  • Application in OLED Materials

    • Title: "Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene deriv
    • Source: Journal of Materials Chemistry (RSC)[3]

    • URL: [Link]

  • Physical Property Data: Title: "9H-Fluoren-9-amine Hydrochloride D

Sources

Protocols & Analytical Methods

Method

Formylation of 9-aminofluorene using formic acid and acetic anhydride

Application Note & Protocol Topic: High-Efficiency Formylation of 9-Aminofluorene via In Situ Generated Acetic Formic Anhydride For: Researchers, Scientists, and Drug Development Professionals Executive Summary This docu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Formylation of 9-Aminofluorene via In Situ Generated Acetic Formic Anhydride

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide for the N-formylation of 9-aminofluorene to synthesize N-(9H-fluoren-9-yl)formamide. The protocol leverages the highly efficient and selective formylating agent, acetic formic anhydride, generated in situ from readily available formic acid and acetic anhydride. This method offers distinct advantages, including mild reaction conditions, high yields, and operational simplicity, making it a superior alternative to other formylation techniques. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to enable researchers in organic synthesis and medicinal chemistry to reliably produce N-formylated fluorene derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

Mechanistic Rationale: The Basis for Selectivity and Efficiency

The success of this protocol hinges on the in situ formation of acetic formic anhydride, a potent acylating agent.[1][2] The reaction between acetic anhydride and formic acid establishes an equilibrium that favors the formation of the mixed anhydride.

CH₃C(O)OC(O)CH₃ + HCOOH ⇌ CH₃C(O)OC(O)H + CH₃COOH (Acetic Anhydride + Formic Acid ⇌ Acetic Formic Anhydride + Acetic Acid)

The subsequent formylation of 9-aminofluorene proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the mixed anhydride. A critical aspect of this reaction is its high selectivity. The nucleophilic attack preferentially occurs at the formyl carbonyl carbon over the acetyl carbonyl carbon.[3] This selectivity is attributed to two primary factors:

  • Electronic Effects: The formyl group, lacking an electron-donating methyl group, renders its carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: The formyl group is sterically less encumbered than the acetyl group, providing easier access for the bulky 9-aminofluorene nucleophile.

The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating acetate as the leaving group and yielding the stable N-(9H-fluoren-9-yl)formamide product.

Reaction_Mechanism cluster_reagents In Situ Reagent Formation AA Acetic Anhydride AFA Acetic Formic Anhydride AA->AFA + HCOOH FA Formic Acid FA->AFA + (CH₃CO)₂O AcOH Acetic Acid AFA->AcOH + H₂O (side reaction) Intermediate Tetrahedral Intermediate AFA->Intermediate Amine 9-Aminofluorene Amine->Intermediate Nucleophilic Attack Product N-(9H-fluoren-9-yl)formamide Intermediate->Product Collapse Acetate Acetate (Leaving Group) Intermediate->Acetate

Caption: Reaction mechanism for the formylation of 9-aminofluorene.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
9-Aminofluorene181.24746-45-2Starting material.
Acetic Anhydride102.09108-24-7Reagent grade, ≥98%. Corrosive, lachrymator.
Formic Acid46.0364-18-6Reagent grade, ≥95%. Corrosive.
Tetrahydrofuran (THF)72.11109-99-9Anhydrous. Solvent.
Saturated NaHCO₃ solution--For quenching and neutralization.
Deionized Water18.027732-18-5For washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying organic layer.
Equipment
Round-bottom flasks50 mL and 100 mL
Magnetic stirrer and stir bars
Ice-water bathFor temperature control.
Addition funnel
Rotary evaporatorFor solvent removal.
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Buchner funnel and filter paperFor product isolation.
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Formylating Agent (Acetic Formic Anhydride)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (4.6 g, 0.1 mol).

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the cold formic acid over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The resulting solution is the active formylating reagent and should be used immediately.[1]

Step 2: Formylation of 9-Aminofluorene

  • In a separate 50 mL round-bottom flask, dissolve 9-aminofluorene (3.62 g, 0.02 mol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool this solution in an ice-water bath to 0 °C.

  • Slowly add the freshly prepared acetic formic anhydride solution from Step 1 to the 9-aminofluorene solution over 10 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 9-aminofluorene spot indicates reaction completion.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of ice-cold deionized water to quench the excess anhydride.

  • A solid precipitate of N-(9H-fluoren-9-yl)formamide should form. Stir the suspension for 15 minutes.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any residual acids.

  • Further wash the solid with a small amount of cold diethyl ether to facilitate drying.

Step 4: Purification and Characterization

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure, crystalline solid.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). The expected yield is typically high (>90%).

Workflow and Data Summary

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_AFA 1. Prepare Acetic Formic Anhydride (Formic Acid + Acetic Anhydride @ 0°C) reaction 3. Add AFA to Amine Solution (Stir @ RT, 1-2h) prep_AFA->reaction dissolve_amine 2. Dissolve 9-Aminofluorene in THF dissolve_amine->reaction monitor 4. Monitor by TLC reaction->monitor quench 5. Quench with Ice Water monitor->quench filtrate 6. Filter Solid Product quench->filtrate wash 7. Wash with Water filtrate->wash purify 8. Recrystallize wash->purify analysis 9. Characterize Product (NMR, IR, MP) purify->analysis

Caption: Overall experimental workflow for the synthesis of N-(9H-fluoren-9-yl)formamide.

ParameterValue
Reactants
9-Aminofluorene0.02 mol (3.62 g)
Formic Acid0.1 mol (4.6 g)
Acetic Anhydride0.1 mol (10.2 g)
Conditions
Reaction Temperature0 °C to Room Temperature
Reaction Time1 - 2 hours
Expected Results
ProductN-(9H-fluoren-9-yl)formamide
AppearanceWhite to off-white crystalline solid
Expected Yield> 90%
Melting Point~215-218 °C (literature value)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive formylating agent (hydrolyzed).2. Insufficient reaction time.1. Ensure reagents are anhydrous and prepare the mixed anhydride immediately before use.2. Extend the reaction time and continue monitoring by TLC.
Incomplete Reaction 1. Stoichiometry of reagents is incorrect.2. Poor mixing.1. Verify the molar equivalents of all reagents. An excess of the formylating agent is used.2. Ensure efficient stirring throughout the reaction.
Presence of Side Products (e.g., Acetylated Amine) 1. Reaction temperature was too high.2. The mixed anhydride disproportionated.[4]1. Maintain strict temperature control (0-10 °C) during the preparation and initial phase of the reaction.2. Use the prepared anhydride mixture without delay.
Difficulty in Crystallization 1. Product is impure.2. Incorrect solvent system used.1. Wash the crude product thoroughly to remove impurities before crystallization.2. Perform small-scale solvent screening to find an optimal recrystallization solvent system.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Chemical Hazards:

    • Formic Acid: Corrosive and can cause severe skin burns and eye damage. Handle only in a fume hood.

    • Acetic Anhydride: Corrosive, a lachrymator (causes tearing), and reacts exothermically with water.

    • 9-Aminofluorene: May be harmful if inhaled or ingested. Handle with care.

    • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage.

  • Waste Disposal: All organic waste should be collected in a designated, labeled container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Zhou, Z., & Bu, Z. (2003). Sodium hydride catalysis method for synthesizing fluorenylmethanol. Chemical Reagent, 25(6), 373-374.
  • Organic Syntheses Procedure. (n.d.). Acetic Formic Anhydride. Organic Syntheses. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 9-carboxyfluorene.
  • PubMed. (n.d.). Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The formylation of amino acids with acetic formic anhydride. Retrieved from [Link]

  • Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient and Simple Synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-(Fmoc) Protected β-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). The synthesis technique of 9-Fluorenone.
  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). The Mechanism of the Leuckart Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

  • Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

Sources

Application

Preparation of 9-Formamidofluorene: A Detailed Guide for Researchers

Authoritative Application Notes and Protocols for Drug Development Professionals Abstract This comprehensive guide details a robust and efficient step-by-step procedure for the laboratory-scale synthesis of 9-formamidofl...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Application Notes and Protocols for Drug Development Professionals

Abstract

This comprehensive guide details a robust and efficient step-by-step procedure for the laboratory-scale synthesis of 9-formamidofluorene, a key building block in organic synthesis and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and a self-validating methodology. The synthesis commences with the preparation of the precursor, 9-aminofluorene, from fluorenone, followed by its N-formylation. This document emphasizes the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

9-Formamidofluorene, also known as N-(9H-fluoren-9-yl)formamide, is a vital organic intermediate. The fluorene moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The formamido group serves as a versatile functional handle for further synthetic transformations and can act as a hydrogen bond donor, influencing the pharmacokinetic and pharmacodynamic properties of derivative molecules.

The synthesis of 9-formamidofluorene is a two-stage process. The initial step involves the conversion of a readily available starting material, fluorenone, into 9-aminofluorene. This is typically achieved through the formation of an oxime followed by reduction. The subsequent and final step is the N-formylation of 9-aminofluorene. Several methods exist for the formylation of amines; this guide will focus on a highly effective method utilizing acetic formic anhydride generated in situ from formic acid and acetic anhydride. This method is favored for its high reactivity, excellent yields, and mild reaction conditions.[1]

Reaction Pathway Overview

The overall synthetic route from fluorenone to 9-formamidofluorene is depicted below.

reaction_pathway Fluorenone Fluorenone Fluorenone_Oxime Fluorenone Oxime Fluorenone->Fluorenone_Oxime H2NOH·HCl, Pyridine Aminofluorene 9-Aminofluorene Fluorenone_Oxime->Aminofluorene Zn dust, Acetic Acid Formamidofluorene 9-Formamidofluorene Aminofluorene->Formamidofluorene HCOOH, Acetic Anhydride

Figure 1: Synthetic pathway for 9-formamidofluorene.

Experimental Protocols

Part 1: Synthesis of 9-Aminofluorene from Fluorenone

This procedure first involves the formation of fluorenone oxime, which is then reduced to 9-aminofluorene.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Fluorenone98%Sigma-Aldrich
Hydroxylamine hydrochloride99%Acros Organics
PyridineAnhydrous, 99.8%Alfa Aesar
Ethanol95%Fisher Scientific
Zinc dust<10 µm, 98%Sigma-Aldrich
Acetic acidGlacial, 99.7%J.T. Baker
Ammonium hydroxide28-30% solutionVWR
Petroleum ether40-60 °CEMD Millipore

Step 1: Preparation of Fluorenone Oxime

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.055 mol) of fluorenone in 100 mL of 95% ethanol by gently warming the mixture.

  • To the warm solution, add 5.8 g (0.083 mol) of hydroxylamine hydrochloride and 8.2 mL (0.10 mol) of pyridine.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 400 mL of cold water with stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and air-dry to obtain fluorenone oxime. The crude product is typically of sufficient purity for the next step.

Step 2: Reduction of Fluorenone Oxime to 9-Aminofluorene

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the crude fluorenone oxime from the previous step in 200 mL of glacial acetic acid and 10 mL of water.

  • Heat the solution to a gentle reflux.

  • Carefully add 15 g (0.23 mol) of zinc dust in small portions through the dropping funnel at a rate that maintains a steady reflux. The addition should take approximately 30 minutes.

  • After the addition of zinc dust is complete, continue to reflux the mixture for an additional hour.

  • Cool the reaction mixture to room temperature and pour it into 600 mL of cold water.

  • Filter the mixture to remove unreacted zinc and other insoluble materials.

  • To the filtrate, add concentrated ammonium hydroxide solution until the solution is basic (pH > 9), which will precipitate the free amine.

  • Collect the crude 9-aminofluorene by vacuum filtration and wash it with copious amounts of water.

  • Recrystallize the crude product from petroleum ether to yield pure 9-aminofluorene as a crystalline solid.[2]

Part 2: Synthesis of 9-Formamidofluorene from 9-Aminofluorene

This protocol utilizes acetic formic anhydride, generated in situ, for the efficient N-formylation of 9-aminofluorene.[1][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
9-Aminofluorene98%Prepared in Part 1
Formic acid98-100%Sigma-Aldrich
Acetic anhydride≥99%Alfa Aesar
Diethyl etherAnhydrousFisher Scientific
Sodium bicarbonate99.7%J.T. Baker
Anhydrous magnesium sulfate99.5%Acros Organics

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the flask in an ice-water bath.

  • Add 5.0 g (0.028 mol) of 9-aminofluorene to the flask.

  • In the dropping funnel, prepare a mixture of 3.2 mL (0.085 mol) of formic acid and 8.0 mL (0.085 mol) of acetic anhydride. Add this mixture dropwise to the stirred 9-aminofluorene over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate). The product spot should have a lower Rf value than the starting amine.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.

  • Suspend the crude product in 50 mL of a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acids.

  • Filter the solid, wash with water until the filtrate is neutral, and then dry the product under vacuum.

  • For further purification, the crude 9-formamidofluorene can be recrystallized from ethanol or a mixture of ethanol and water to yield a pure, crystalline product.

Workflow Diagram

experimental_workflow cluster_part1 Part 1: Synthesis of 9-Aminofluorene cluster_part2 Part 2: Synthesis of 9-Formamidofluorene P1_Start Start with Fluorenone P1_Step1 Dissolve Fluorenone in Ethanol P1_Start->P1_Step1 P1_Step2 Add Hydroxylamine HCl and Pyridine P1_Step1->P1_Step2 P1_Step3 Reflux for 2 hours P1_Step2->P1_Step3 P1_Step4 Precipitate in Water P1_Step3->P1_Step4 P1_Step5 Filter and Dry Fluorenone Oxime P1_Step4->P1_Step5 P1_Step6 Dissolve Oxime in Acetic Acid/Water P1_Step5->P1_Step6 P1_Step7 Add Zinc Dust at Reflux P1_Step6->P1_Step7 P1_Step8 Precipitate in Water P1_Step7->P1_Step8 P1_Step9 Filter and Basify with NH4OH P1_Step8->P1_Step9 P1_Step10 Filter and Recrystallize 9-Aminofluorene P1_Step9->P1_Step10 P2_Start Start with 9-Aminofluorene P1_Step10->P2_Start Use in Part 2 P2_Step1 Cool 9-Aminofluorene in Ice Bath P2_Start->P2_Step1 P2_Step2 Add Formic Acid/Acetic Anhydride Mixture P2_Step1->P2_Step2 P2_Step3 Stir at Room Temperature for 1 hour P2_Step2->P2_Step3 P2_Step4 Precipitate in Ice-Water P2_Step3->P2_Step4 P2_Step5 Filter and Wash with Water P2_Step4->P2_Step5 P2_Step6 Neutralize with NaHCO3 solution P2_Step5->P2_Step6 P2_Step7 Filter, Wash, and Dry P2_Step6->P2_Step7 P2_Step8 Recrystallize 9-Formamidofluorene P2_Step7->P2_Step8

Figure 2: Step-by-step experimental workflow.

Expected Results and Characterization

CompoundAppearanceMelting Point (°C)Expected Yield (%)
9-AminofluoreneWhite to pale yellow crystals62-64~85-90
9-FormamidofluoreneWhite crystalline solid199-201~90-95

Characterization of 9-Formamidofluorene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, -CHO), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.60 (d, J = 7.6 Hz, 2H, Ar-H), 7.40 (t, J = 7.6 Hz, 2H, Ar-H), 7.32 (t, J = 7.6 Hz, 2H, Ar-H), 6.20 (d, J = 8.0 Hz, 1H, -CH-), 5.90 (br s, 1H, -NH-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 143.2, 141.0, 128.9, 127.5, 125.1, 120.1, 57.3.

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 3050 (C-H aromatic), 1660 (C=O amide I), 1540 (N-H bend, amide II).

  • Mass Spectrometry (EI): m/z 209 (M⁺), 180, 165.

Troubleshooting and Safety Precautions

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acetic anhydride and formic acid are corrosive and have strong odors. Handle with care. Zinc dust is flammable.

  • Incomplete Reaction in Part 1, Step 3: If TLC indicates the presence of starting material, extend the reflux time. Ensure the pyridine used is of good quality.

  • Low Yield in Part 1, Step 2: The addition of zinc dust should be portion-wise to control the exothermic reaction. Overheating can lead to side products.

  • Incomplete Formylation in Part 2: Ensure the acetic formic anhydride is freshly prepared and the reaction is kept cool during the addition to prevent decomposition of the anhydride. Use of anhydrous solvents is recommended, although this protocol is robust to small amounts of water.

  • Purification: Thorough washing of the crude product is crucial to remove acid impurities. Recrystallization should be performed carefully to obtain high-purity crystals.

References

  • Preparation of 9-aminofluorene. PrepChem.com. [Link]

  • Formylation of Amines. Molecules. [Link]

  • Process for formylation.

Sources

Method

Application Notes and Protocols: Catalytic Dehydration of N-(9H-fluoren-9-yl)formamide to N-(9H-fluoren-9-yl)isocyanide

Abstract This document provides a comprehensive guide for the synthesis of N-(9H-fluoren-9-yl)isocyanide through the catalytic dehydration of its corresponding formamide precursor, N-(9H-fluoren-9-yl)formamide. Isocyanid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(9H-fluoren-9-yl)isocyanide through the catalytic dehydration of its corresponding formamide precursor, N-(9H-fluoren-9-yl)formamide. Isocyanides are a versatile class of compounds with unique reactivity, serving as critical building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) and in the synthesis of complex heterocyclic structures.[1] The fluorenyl moiety is of significant interest in medicinal chemistry and materials science, making this particular isocyanide a valuable intermediate. We present a detailed, field-proven protocol centered on the use of phosphorus oxychloride (POCl₃) and triethylamine, a widely adopted and highly efficient method for formamide dehydration.[2][3] This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, details product characterization, and outlines crucial safety protocols for handling the reagents and the isocyanide product.

Introduction and Scientific Background

The conversion of a primary amine to an isocyanide is a fundamental transformation in organic synthesis. The most common and practical route involves a two-step process: formylation of the primary amine to yield an N-substituted formamide, followed by dehydration of the formamide.[1] This dehydration step is the critical transformation that generates the isocyanide functional group.

Several dehydrating agents have been employed for this purpose, including phosgene, diphosgene, and tosyl chloride.[1] However, due to their high toxicity and the generation of significant organic waste, phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (NEt₃), has become the reagent system of choice for many applications.[1][2] This method offers several advantages:

  • High Efficiency: The POCl₃/NEt₃ system provides high to excellent yields for a wide range of formamides.[2]

  • Mild Conditions: The reaction can often be conducted at low temperatures (e.g., 0 °C), which helps to preserve sensitive functional groups.[2][3]

  • Rapid Conversion: Reaction times are typically very short, often completing in under an hour.[2]

  • Improved Safety Profile: While POCl₃ is corrosive and requires careful handling, it is easier and safer to manage than gaseous phosgene.[1]

  • Minimal Waste: The primary byproducts are inorganic phosphates, which are generally easier to handle and dispose of than organic byproducts from other methods.[1]

Mechanism of Dehydration with POCl₃ and Triethylamine

The dehydration of N-(9H-fluoren-9-yl)formamide proceeds through a well-established mechanism involving the activation of the formamide carbonyl group by POCl₃. The process can be broken down into three key steps:

  • Activation of the Formamide: The lone pair of electrons on the carbonyl oxygen of the formamide attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate and displaces a chloride ion.[4]

  • Deprotonation: Triethylamine, acting as a non-nucleophilic base, abstracts the acidic proton from the nitrogen atom of the activated formamide intermediate.

  • Elimination: A subsequent elimination cascade, driven by the formation of stable byproducts, leads to the formation of the N-(9H-fluoren-9-yl)isocyanide, triethylamine hydrochloride, and phosphoric acid derivatives.[3][4]

The overall transformation is depicted in the following diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Elimination Formamide N-(9H-fluoren-9-yl)formamide Intermediate1 Activated Phosphonium Intermediate Formamide->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 NEt3 Triethylamine (NEt₃) Intermediate2 Deprotonated Intermediate NEt3->Intermediate2 Proton Abstraction Isocyanide N-(9H-fluoren-9-yl)isocyanide Byproducts NEt₃·HCl + H₃PO₄ derivatives G start Setup and Inert Atmosphere dissolve Dissolve Formamide and NEt₃ in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_poc Slowly Add POCl₃ (dropwise) cool->add_poc react Stir at 0 °C (Monitor by TLC) add_poc->react quench Quench with Ice-Cold Sat. NaHCO₃ Solution react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(9H-fluoren-9-yl)formamide Synthesis

Status: Operational Ticket ID: FLUOR-9-FORM-OPT Assigned Specialist: Senior Application Scientist[1] Executive Summary & Route Selection User Query: "How do I improve the yield of N-(9H-fluoren-9-yl)formamide? My current...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLUOR-9-FORM-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Route Selection

User Query: "How do I improve the yield of N-(9H-fluoren-9-yl)formamide? My current yields are inconsistent."

Analyst Diagnosis: The synthesis of N-(9H-fluoren-9-yl)formamide (CAS: 5386-27-6) typically suffers from two distinct failure modes depending on the starting material:

  • From 9-Fluorenone (Leuckart-Wallach): High thermal stress leads to tar formation and sublimation of reagents, stalling conversion.[1]

  • From 9-Aminofluorene (Direct Formylation): The instability of the free amine precursor (oxidation to fluorenone) and hydrolysis of the formylating agent cause low yields.[1]

Strategic Decision Matrix: Use the following logic flow to select the optimization protocol best suited for your available precursors.

RouteSelection Start Starting Material? Fluorenone 9-Fluorenone (Cheap, Stable) Start->Fluorenone Amine 9-Aminofluorene (Expensive, Unstable) Start->Amine Leuckart Protocol A: Modified Leuckart-Wallach Fluorenone->Leuckart Requires >160°C Direct Protocol B: Mixed Anhydride Formylation Amine->Direct Requires 0-25°C

Figure 1: Decision matrix for selecting the synthetic route based on precursor stability and available equipment.[1]

Protocol A: Modified Leuckart-Wallach (From 9-Fluorenone)[1]

The Challenge: The classic Leuckart reaction (heating ketone with formamide) is reversible.[1] Water produced during imine formation hydrolyzes the intermediate back to the ketone.[1] The Fix: Shift the equilibrium by removing water and maintaining a high concentration of formic acid.[1]

Optimized Workflow
ParameterStandard ProtocolHigh-Yield Protocol Reasoning
Reagent Formamide onlyFormamide + Formic Acid (98%) Formic acid acts as a reducing source and maintains acidity to catalyze iminium formation [1].[1]
Stoichiometry 1:4 (Ketone:Formamide)1:5:2 (Ketone:Formamide:Acid) Excess reagent compensates for sublimation losses.[1]
Temperature 180–190°C165–170°C Temperatures >180°C promote polymerization (tars).[1]
Water Removal None (Open flask)Dean-Stark Apparatus Continuous water removal drives the equilibrium to the right (Le Chatelier's principle).[1]
Step-by-Step Troubleshooting

Q: The reaction mixture turned into a black solid that is insoluble.[1] What happened?

  • Cause: Thermal polymerization of formamide or oxidation of the fluorene ring at >180°C.[1]

  • Solution: Strict temperature control.[1] Use an oil bath with a digital controller, not a heating mantle. Keep the internal temperature below 175°C. Ensure the system is under a gentle stream of Nitrogen to prevent auto-oxidation.[1]

Q: White crystals are clogging my condenser.

  • Cause: Sublimation of ammonium formate/carbonate.[1]

  • Solution: Use a wide-bore air condenser before the water condenser.[1] If clogging occurs, briefly stop water flow to melt the blockage back into the flask, or mechanically push it down with a glass rod.[1]

Q: My yield is stuck at 50%.

  • Cause: Incomplete reduction.[1] The intermediate iminium ion is not being reduced fast enough.[1]

  • Solution: Add a fresh aliquot of formic acid (1 equivalent) halfway through the reaction (e.g., at hour 4 of an 8-hour reflux). This replenishes the reducing agent lost to decomposition.[1]

Protocol B: Direct Formylation (From 9-Aminofluorene)

The Challenge: 9-Aminofluorene is prone to air oxidation, turning yellow/brown (fluorenone formation).[1] Furthermore, standard formylation (formic acid reflux) is often too slow, allowing side reactions.[1] The Fix: Use Acetic Formic Anhydride (AFA) generated in situ.[1] This is a highly reactive "super-formylating" agent that works at low temperatures [2].[1]

Optimized Workflow
  • Preparation of AFA (In Situ):

    • Mix Formic Acid (1.1 eq) and Acetic Anhydride (1.1 eq) at 0°C.

    • Stir at 50–60°C for 15 minutes, then cool back to 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of the mixed anhydride, which is more electrophilic than formic acid alone.[1]

  • Amine Addition:

    • Dissolve 9-Aminofluorene in dry DCM or THF.[1]

    • Add the AFA solution dropwise at 0°C.[1]

    • Allow to warm to room temperature over 2 hours.

Step-by-Step Troubleshooting

Q: The starting amine is yellow.[1] Should I proceed?

  • Cause: Contamination with fluorenone (oxidation product).[1]

  • Solution: Do not proceed. The impurity will co-crystallize with the product.[1] Recrystallize the amine from ethanol first, or convert it to the hydrochloride salt (9-aminofluorene[1]·HCl) for storage.[1] If using the HCl salt, add 1.1 eq of Triethylamine (TEA) to the reaction mixture to liberate the free amine in situ.[1]

Q: I see a byproduct with double the molecular weight.

  • Cause: Formation of bis-fluorenyl species or dimerization.[1]

  • Solution: Ensure high dilution (0.1 M). Dimerization is second-order with respect to concentration; dilution favors the unimolecular formylation.[1]

Isolation & Purification Masterclass

Yield is often lost not during synthesis, but during the workup.[1] N-(9H-fluoren-9-yl)formamide has specific solubility characteristics:

  • Soluble in: Hot ethanol, hot toluene, DCM, DMSO.[1]

  • Insoluble in: Water, Hexanes, cold Ether.[1]

The "Crash-Out" Method (Recommended)

Instead of column chromatography (which can cause streaking and yield loss), use precipitation.[1]

  • For Leuckart (Protocol A):

    • Pour the hot reaction mixture (approx 100°C) slowly into ice-cold water with vigorous stirring.

    • The formamide/ammonium salts dissolve; the product precipitates as a beige solid.[1]

    • Filter and wash with water until pH is neutral.[1]

  • For Direct Formylation (Protocol B):

    • Evaporate the DCM/THF solvent.[1]

    • Triturate the residue with cold diethyl ether .[1] The impurities (acetamides) remain in solution; the product remains solid.[1]

Recrystallization Guide:

  • Solvent System: Ethanol/Water (9:1).[1]

  • Technique: Dissolve in boiling ethanol. Add water dropwise until persistent cloudiness appears.[1] Rewarm to clear, then let cool slowly to 4°C.

  • Yield Tip: Do not filter immediately upon cooling. Allow the lattice to mature at 4°C for 4 hours to maximize recovery.

Mechanistic Visualization

Understanding the Leuckart mechanism reveals why water removal is critical.[1]

LeuckartMechanism Ketone 9-Fluorenone Intermediate1 Hemiaminal Intermediate Ketone->Intermediate1 Formamide Formamide (Nucleophile) Formamide->Intermediate1 Iminium N-Formyl Iminium Ion (Key Electrophile) Intermediate1->Iminium - H2O Water H2O (MUST REMOVE) Intermediate1->Water removal drives rxn Product N-(9H-fluoren-9-yl)formamide Iminium->Product + Hydride (from Formate) - CO2 Formate Formate Source (Reducing Agent)

Figure 2: Mechanistic pathway of the Leuckart reaction.[1][3][4] Note that the dehydration step (Intermediate -> Iminium) is reversible; removing water prevents the reverse reaction.[1]

References

  • Moore, M. L. (1949).[1] The Leuckart Reaction. Organic Reactions, 5, 301–330.[1] [1]

  • Krishnamurthy, S. (1982).[1] Rapid and mild procedure for the formylation of amines.[1] Tetrahedron Letters, 23(33), 3315-3318.[1]

  • Agwada, V. C. (1977).[1] Synthesis of 9-substituted fluorenes. Journal of Chemical & Engineering Data, 22(4), 453-456.[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 9-Fluorenone and Formamide before handling.[1] Formamide is a reproductive toxin.[1]

Sources

Optimization

Technical Support Center: Purification of Crude N-(9H-fluoren-9-yl)formamide

Welcome to the technical support center for the purification of crude N-(9H-fluoren-9-yl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-(9H-fluoren-9-yl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described are grounded in established chemical principles to ensure technical accuracy and reliable outcomes.

I. Understanding the Impurity Profile

Before delving into purification methods, it is crucial to understand the potential impurities in crude N-(9H-fluoren-9-yl)formamide. The impurity profile is highly dependent on the synthetic route employed. A common synthesis involves the reaction of 9-fluorenylamine with a formylating agent.

Common Impurities May Include:

  • Unreacted Starting Materials: 9-fluorenylamine and the formylating agent.

  • Byproducts of the Reaction: These can vary based on the specific reagents and conditions used.

  • Degradation Products: N-(9H-fluoren-9-yl)formamide can be susceptible to hydrolysis under certain conditions, leading to the formation of 9-fluorenylamine and formic acid.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • 9-Fluorenone: Oxidation of the fluorene moiety can lead to the formation of 9-fluorenone, a common impurity in fluorene-derived compounds.[1][2]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-(9H-fluoren-9-yl)formamide in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.

  • Causality: The solubility of the compound at a given temperature is exceeded, but the energy barrier for crystal nucleation is too high.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool slowly. A Dewar flask or insulating the flask with glass wool can facilitate slow cooling.

    • Introduce a seed crystal of pure N-(9H-fluoren-9-yl)formamide to provide a nucleation site.

    • Gently scratch the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can serve as nucleation points.

    • Consider a different solvent system. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can sometimes prevent oiling out.[3]

Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.[4]

  • Causality:

    • Using too much solvent.

    • Cooling the solution to a temperature where the product is still significantly soluble.

    • Premature crystallization while filtering the hot solution.

    • Loss of product during transfer steps.

  • Troubleshooting Steps:

    • Minimize the amount of solvent used. The goal is to dissolve the compound in the minimum amount of boiling solvent.

    • Cool the solution thoroughly. Use an ice bath to maximize crystal precipitation, but be mindful of potentially crashing out impurities.

    • Pre-heat the filtration apparatus (funnel and filter paper) to prevent premature crystallization during hot filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

    • If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop may be lower.

Column Chromatography Issues

Q3: I am not getting good separation of my compound from impurities on a silica gel column. What can I do?

A3: Poor separation in column chromatography can be due to an inappropriate choice of mobile phase, improper column packing, or overloading the column.[5][6]

  • Causality: The polarity of the eluent is either too high, causing all components to elute together, or too low, resulting in no movement of the compounds down the column.

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC. The ideal solvent system should give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.

    • Use a solvent gradient. Start with a less polar solvent to elute non-polar impurities, and gradually increase the polarity to elute your compound and then more polar impurities.[7]

    • Ensure the column is packed properly. A well-packed column should be free of air bubbles and cracks.

    • Do not overload the column. The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

    • Load the sample in a concentrated band. Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent that is then evaporated off after loading onto the top of the column.

Q4: My compound is streaking on the TLC plate and the column. Why is this happening?

A4: Streaking can be caused by several factors, including the compound being too polar for the chosen solvent system, the presence of acidic or basic impurities, or the compound degrading on the silica gel.

  • Causality: Strong interactions between the compound and the stationary phase or decomposition of the analyte.

  • Troubleshooting Steps:

    • Adjust the polarity of the mobile phase. For a polar compound, adding a small amount of a more polar solvent (e.g., methanol in a dichloromethane system) can help reduce streaking.

    • Add a modifier to the eluent. If your compound is acidic, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve the peak shape. If it is basic, adding a small amount of triethylamine or pyridine can have a similar effect.

    • Consider using a different stationary phase. If the compound is unstable on silica gel, alumina (basic, neutral, or acidic) might be a better choice.[6]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of N-(9H-fluoren-9-yl)formamide. The choice of solvent is critical and should be determined experimentally.

Solvent Selection Table

Solvent SystemSuitability
Ethanol/WaterGood for moderately polar compounds.
Hexane/Ethyl AcetateA versatile system for a range of polarities.[3]
ChloroformCan be effective for certain compounds.[8]
TolueneMay be suitable for less polar compounds.

Step-by-Step Methodology:

  • Dissolution: Place the crude N-(9H-fluoren-9-yl)formamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of N-(9H-fluoren-9-yl)formamide using flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for fluorenyl compounds is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(9H-fluoren-9-yl)formamide.

IV. Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Assess Impurity Profile Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Column Column Chromatography Column->Pure Decision->Recrystallization High Purity & Good Crystallinity Decision->Column Complex Mixture or Oily Product

Caption: General purification workflow for N-(9H-fluoren-9-yl)formamide.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Reheat Reheat & Add Solvent OilingOut->Reheat MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent SlowCool Cool Slowly Reheat->SlowCool Seed Add Seed Crystal SlowCool->Seed ChangeSolvent Change Solvent System Seed->ChangeSolvent If still fails IceBath Cool in Ice Bath MinimizeSolvent->IceBath RecoverSecondCrop Recover 2nd Crop IceBath->RecoverSecondCrop

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • CN104341286A - Synthesis technique of 9-fluorenone - Google Patents. (n.d.). Retrieved from

  • CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • CN113092621B - Method for the detection of formamide content in products - Google Patents. (n.d.). Retrieved from

  • US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units - Google Patents. (n.d.). Retrieved from

  • US7026511B2 - Synthesis of N-vinylformamide - Google Patents. (n.d.). Retrieved from

  • Li, W., Yu, Y., Yang, J., Fu, K., Zhang, X., Shi, S., & Li, T. (2024). Synthesis of Fluoren-9-ones via Pd-Catalyzed Annulation of 2-Iodobiphenyls with Vinylene Carbonate. Chemistry–An Asian Journal, 19(4), e202301040. [Link]

  • Column Chromatography and TLC Lab Analysis - Odinity. (2013, November 18). Retrieved from

  • Saladino, R., Crestini, C., Ciciriello, F., & Costanzo, G. (2004). Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites. Origins of Life and Evolution of the Biosphere, 34(5), 505–518. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from

  • Lee, S., Kim, D., Kim, H., & Kim, H. (2020). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Processes, 8(12), 1641. [Link]

  • Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions - ResearchGate. (n.d.). Retrieved from

    • Column Chromatography - ResearchGate. (n.d.). Retrieved from

  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from

  • N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N4-trityl-L-asparaginylglycine | ChemScene. (n.d.). Retrieved from

  • 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1) - ResearchGate. (n.d.). Retrieved from

  • Formamide (F9037) - Product Information Sheet - Sigma-Aldrich. (n.d.). Retrieved from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]

  • Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences. (n.d.). Retrieved from

  • Column chromatography - Columbia University. (n.d.). Retrieved from

  • Fuchs, J., Dell'Atti, D., Buhot, A., Calemczuk, R., Mascini, M., & Livache, T. (2010). Effects of formamide on the thermal stability of DNA duplexes on biochips. Analytical Biochemistry, 397(1), 132–134. [Link]

Sources

Troubleshooting

Resolving stability issues of N-(9H-fluoren-9-yl)formamide in acidic media

Technical Support Center: Stability Protocol for N-(9H-fluoren-9-yl)formamide Executive Summary: The Stability Paradox You are likely accessing this guide because you have observed unexpected degradation of N-(9H-fluoren...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocol for N-(9H-fluoren-9-yl)formamide

Executive Summary: The Stability Paradox

You are likely accessing this guide because you have observed unexpected degradation of N-(9H-fluoren-9-yl)formamide (CAS: 2835-06-5) during HPLC analysis, acidic workups, or prolonged storage.

The Core Issue: Unlike robust acetamides, N-substituted formamides are uniquely susceptible to acid-catalyzed deformylation. When the nitrogen is attached to the bulky, electron-rich 9-fluorenyl position, the stability profile becomes complex. While the bulky fluorenyl group provides some steric shielding against nucleophilic attack, it also stabilizes the potential leaving group (9-aminofluorene) upon protonation.

In acidic media (pH < 4), the equilibrium shifts rapidly toward hydrolysis, yielding 9-aminofluorene and formic acid . This guide provides the mechanistic insight and experimental protocols to stabilize your compound.

Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: Analytical Variance (HPLC/LC-MS)

Q: Why does my pure sample show a growing impurity peak (RT ~ 4.5 min) during LC-MS analysis? A: You are likely using an acidic mobile phase (e.g., 0.1% Formic Acid or TFA).

  • The Cause: The acidic modifier in the mobile phase catalyzes on-column hydrolysis. The "impurity" is the deformylated amine, 9-aminofluorene.

  • The Fix: Switch to a buffered neutral mobile phase.

    • Recommended Buffer: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.5).

    • Observation: The formamide bond is stable at neutral pH, eliminating the artifactual peak.

Scenario B: Synthetic Workup

Q: I synthesized N-(9H-fluoren-9-yl)formamide, but after an acid quench, my yield dropped significantly. A: The quench was too aggressive or prolonged.

  • The Cause: Quenching with strong mineral acids (HCl, H₂SO₄) creates a local environment where

    
     for hydrolysis spikes. The heat of neutralization further accelerates the reaction.
    
  • The Fix: Use a "Cold-Buffered" quench strategy.

    • Pour the reaction mixture into an ice-cold saturated

      
       solution.
      
    • Maintain internal temperature

      
      .
      
    • Extract immediately into an organic solvent (DCM or EtOAc) to remove the substrate from the aqueous acidic interface.

Scenario C: Storage Degradation

Q: My solid sample turned slightly yellow after a month in the fridge. A: Trace acid residues or moisture are present.

  • The Cause: Autocatalytic decomposition. If the sample contains trace acid (from synthesis) and moisture, it generates formic acid upon hydrolysis, which catalyzes further degradation (autocatalysis). The yellow color often indicates oxidation of the liberated 9-aminofluorene.

  • The Fix: Recrystallize from an acid-free solvent (e.g., Ethanol/Water with a drop of TEA) and store in a desiccator under Argon.

Technical Deep Dive: The Mechanism of Instability

To solve the problem, we must understand the causality. The degradation follows an A_AC2 (Acid-Catalyzed Bimolecular) mechanism, though the steric bulk of the fluorenyl group introduces nuances.

  • Protonation: The carbonyl oxygen is protonated by the acid (

    
    ), activating the carbon center.
    
  • Nucleophilic Attack: Water attacks the carbonyl carbon. Note: The 9-fluorenyl group sterically hinders this approach, but not enough to stop it.

  • Tetrahedral Intermediate: A gem-diol intermediate forms.

  • Collapse & Cleavage: The C-N bond cleaves. The leaving group is the amine (9-aminofluorene), which is immediately protonated to the ammonium salt, driving the equilibrium forward.

Visualizing the Pathway

The following diagram illustrates the critical failure points in acidic media.

G Start N-(9H-fluoren-9-yl)formamide Inter1 O-Protonated Intermediate Start->Inter1 Fast Equilibrium Acid Acid (H+) Acid->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra Rate Limiting Step Water H2O Attack Water->Tetra Collapse C-N Bond Cleavage Tetra->Collapse End1 9-Aminofluorene (Impurity) Collapse->End1 End2 Formic Acid Collapse->End2

Figure 1: Acid-catalyzed hydrolysis pathway of N-(9H-fluoren-9-yl)formamide leading to deformylation.

Experimental Protocols

Protocol 1: Stabilization During HPLC Analysis

Objective: Eliminate on-column degradation artifacts.

ParameterStandard (Problematic) ConditionOptimized (Stable) Condition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (No Additive)
Column Temp 40°C25°C (Ambient)
Run Time > 20 mins< 10 mins (Fast Gradient)

Validation Step: Inject a known standard of 9-aminofluorene. If your sample peak co-elutes with this standard in the "Problematic" method but disappears in the "Optimized" method, degradation is confirmed.

Protocol 2: Acid-Free Synthesis Workup

Objective: Isolate N-(9H-fluoren-9-yl)formamide without hydrolysis.

  • Quench: Cool reaction mixture to 0°C. Add Saturated Sodium Bicarbonate (NaHCO₃) slowly until pH is neutral (7-8). Do not use HCl.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
     (Avoid 
    
    
    
    if it is slightly acidic/active).
  • Concentration: Rotary evaporate at bath temperature

    
    .
    
  • Storage: Store solid at -20°C in a vial flushed with Argon.

Comparative Stability Data

The following table summarizes the estimated half-life (


) of N-(9H-fluoren-9-yl)formamide in various media at 25°C.
Solvent SystempH ConditionEstimated Stability (

)
Recommendation
Water/ACN (50:50) pH 1.0 (0.1 M HCl)< 1 HourAVOID
Water/ACN (50:50) pH 3.0 (0.1% Formic)~ 6-12 HoursMinimize Exposure
Water/ACN (50:50) pH 7.0 (Buffer)> 7 DaysPreferred
Chloroform (

)
Acidic (Aged)~ 24 HoursFilter through Basic Alumina
DMSO-d6 NeutralIndefiniteBest for NMR

References

  • PubChem. Compound Summary: 9-Aminofluorene (Hydrolysis Product).[1] National Library of Medicine. Available at: [Link][1]

  • Behrman, E. J. Synthesis of N-formylamides. Journal of Chemical Research.[2] (Context on formamide lability). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Standard mechanism of Amide Hydrolysis). Oxford University Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Dynamic NMR Analysis of 9-Formamidofluorene: A Comparative Guide

Executive Summary Objective: To provide a technical comparison of the 13C NMR spectral characteristics of 9-formamidofluorene against its structural precursors (Fluorene and 9-Aminofluorene). Core Insight: Unlike the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the 13C NMR spectral characteristics of 9-formamidofluorene against its structural precursors (Fluorene and 9-Aminofluorene).

Core Insight: Unlike the static spectra of its precursors, 9-formamidofluorene exhibits signal duplication (peak splitting) at room temperature. This is not an impurity but a fundamental manifestation of restricted rotation around the amide bond (rotamerism). This guide details how to distinguish these rotamers from synthetic byproducts, ensuring accurate structural validation in drug development workflows.

Structural Dynamics & Mechanism

To interpret the NMR data correctly, one must understand the molecular dynamics governing the sample. 9-Formamidofluorene exists as an equilibrium mixture of two conformational isomers (rotamers) due to the partial double-bond character of the Nitrogen-Carbonyl bond.

The Rotameric Equilibrium

The steric bulk of the fluorene ring at the 9-position creates a significant energy barrier to rotation. In the NMR timescale, this results in two distinct magnetic environments for the nuclei, often misidentified as a mixture of products.

RotamerEquilibrium RotamerA Rotamer A (cis/Z) (Oxygen cis to Fluorene H) RotamerB Rotamer B (trans/E) (Oxygen trans to Fluorene H) RotamerA->RotamerB Slow Exchange (NMR Timescale) k_ex < Δν TS Transition State (Planarity Lost) RotamerA->TS Activation Energy (ΔG‡) RotamerB->TS TS->RotamerA TS->RotamerB Relaxation

Figure 1: Kinetic equilibrium between amide rotamers. The slow exchange rate (


) relative to the frequency difference (

) causes signal doubling.

Comparative Spectral Analysis

This section compares the target molecule with its direct alternatives/precursors to highlight diagnostic shifts.

Chemical Shift Data Table (13C NMR)

Note: Shifts are reported in ppm relative to TMS. Solvent: DMSO-d6 (preferred for amides).

Carbon PositionFluorene (Parent)9-Aminofluorene (Precursor)9-Formamidofluorene (Target)
C9 (Bridgehead) 36.5 - 37.055.0 - 58.053.5 / 57.2 (Split Signals)
C=O (Carbonyl) N/AN/A161.5 / 164.8 (Diagnostic)
Aromatic C (ipso) 141.0 - 143.0145.0 - 148.0140.5 - 146.0 (Complex Multiplets)
Aromatic C (CH) 119.0 - 128.0120.0 - 129.0120.0 - 129.5 (Overlapping)
Detailed Peak Assignment
The Carbonyl Region (160–165 ppm)
  • Observation: You will observe two distinct peaks rather than a single carbonyl signal.

  • Ratio: The integration (or peak height in 13C) usually follows a ratio (e.g., 3:1 or 4:1) depending on the solvent.[1][2][3] In DMSO-d6, the trans isomer (trans-amide, where the carbonyl oxygen is trans to the bulky fluorene group to minimize steric clash) typically predominates.

  • Validation: If you see only one peak, your sample may be hydrolyzed (reverted to amine) or the temperature is high enough to induce coalescence.

The C9 Bridgehead (50–60 ppm)
  • Fluorene (Alternative 1): Appears upfield at ~37 ppm.

  • 9-Aminofluorene (Alternative 2): Shifts downfield to ~56 ppm due to the electronegativity of Nitrogen.

  • 9-Formamidofluorene: The N-formylation adds further complexity. The C9 carbon "feels" the anisotropy of the carbonyl group differently in the cis vs. trans conformation, leading to two signals separated by 3–5 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure the "impurities" observed are indeed rotamers, follow this validation protocol.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (approx. 0.6 mL).

    • Reasoning: DMSO is a hydrogen-bond acceptor. It stabilizes the amide ground state, often sharpening the peaks compared to CDCl3, where peak broadening from intermediate exchange rates is more common.

  • Concentration: Prepare a concentrated sample (~30-50 mg) as quaternary carbons and minor rotamers require higher signal-to-noise ratios.

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Carbonyl carbons have long T1 relaxation times. Short delays will suppress the carbonyl signal, making quantitative estimation of rotamer ratios impossible.

  • Temperature: Run the initial scan at 298 K (25°C) .

Step 3: The "Coalescence Test" (Validation Step)

If you suspect the dual peaks are impurities rather than rotamers, perform a Variable Temperature (VT) experiment.

  • Heat the probe to 350 K (77°C) .

  • Prediction: If the peaks are rotamers, the increased thermal energy will overcome the rotational barrier. The exchange rate (

    
    ) will increase, causing the two peaks to broaden and eventually merge (coalesce) into a single average peak.
    
  • Result: If peaks remain distinct and sharp at 350 K, they are likely chemical impurities (e.g., unreacted starting material).

ValidationWorkflow Sample Sample: 9-Formamidofluorene Solvent: DMSO-d6 Acquire Acquire 13C NMR (298 K) Sample->Acquire Decision Are signals split? (C9 and C=O) Acquire->Decision SinglePeak Single Peak Observed Decision->SinglePeak No SplitPeak Split Peaks Observed Decision->SplitPeak Yes CheckHydrolysis Check for Hydrolysis (Is it 9-Aminofluorene?) SinglePeak->CheckHydrolysis VTExperiment Perform VT-NMR (Heat to 350 K) SplitPeak->VTExperiment Coalescence Signals Merge (Coalescence) VTExperiment->Coalescence NoChange Signals Remain Distinct VTExperiment->NoChange ResultRotamer CONFIRMED: Rotamers Present Coalescence->ResultRotamer ResultImpurity CONFIRMED: Chemical Impurity NoChange->ResultImpurity

Figure 2: Decision tree for validating amide rotamers versus chemical impurities.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Fluorene 13C NMR Chemical Shifts (Entry bmse000524). University of Wisconsin-Madison. [Link]

  • Wiberg, K. B., et al. Barriers to Rotation about the Amide Bond. Journal of Organic Chemistry. (General principles of amide rotation barriers in NMR). [Link]

  • LibreTexts Chemistry. NMR Determination of Rotational Barriers. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of N-(9H-fluoren-9-yl)formamide

The following guide provides a technical deep-dive into the mass spectrometry fragmentation of N-(9H-fluoren-9-yl)formamide (CAS: 1204-63-3). It is structured to assist analytical chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical deep-dive into the mass spectrometry fragmentation of N-(9H-fluoren-9-yl)formamide (CAS: 1204-63-3). It is structured to assist analytical chemists and drug development professionals in differentiating this compound from its metabolic precursors and structural analogs.

Comparative Analysis & Structural Elucidation

Executive Summary

N-(9H-fluoren-9-yl)formamide (often abbreviated as N-formyl-9-aminofluorene) is a critical intermediate in the synthesis of fluorene-based pharmaceuticals and a common byproduct in the Fmoc-protection chemistry used in solid-phase peptide synthesis (SPPS).

Accurate identification of this compound is essential for quality control, particularly when distinguishing it from its unformylated precursor, 9-aminofluorene , and its oxidative degradation product, 9-fluorenone . This guide compares the fragmentation "performance"—defined here as the specificity and stability of ionization signatures—of N-(9H-fluoren-9-yl)formamide against these key alternatives.

Key Differentiator: The unique neutral loss of carbon monoxide (CO, 28 Da) from the molecular ion distinguishes the formamide from the amine, while the Nitrogen Rule (odd molecular weight) instantly segregates it from the ketone analog.

Molecular Profile & Ionization Physics

PropertyN-(9H-fluoren-9-yl)formamide9-Aminofluorene (Alternative 1)9-Fluorenone (Alternative 2)
Role Target AnalytePrecursor / MetaboliteOxidative Impurity
Formula C₁₄H₁₁NOC₁₃H₁₁NC₁₃H₈O
Exact Mass 209.0841 Da181.0891 Da180.0575 Da
Nitrogen Rule Odd (Contains 1 N)Odd (Contains 1 N)Even (Contains 0 N)
Base Peak (EI) m/z 165 / 180m/z 180 / 181m/z 180
Key Neutral Loss -28 Da (CO), -29 Da (HCO)-17 Da (NH₃)-28 Da (CO)

Comparative Fragmentation Analysis

This section compares the MS behavior of the target against its primary structural "competitors" in a mixture.

Scenario A: Electron Ionization (EI) - Hard Ionization

In standard 70 eV EI, N-(9H-fluoren-9-yl)formamide exhibits a distinct fragmentation pathway driven by the stability of the fluorenyl aromatic system.

  • Target Performance (Formamide):

    • Molecular Ion (M⁺): Observable at m/z 209 . Intensity is generally moderate due to the labile formyl group.

    • Primary Transition: Rapid loss of the formyl radical (HCO•) or CO.[1]

    • Signature Fragment: The m/z 180 and m/z 181 ions are prominent, representing the [M-CO]⁺ rearrangement and [M-HCO]⁺ species.

    • Terminal Fragment: The m/z 165 (fluorenyl cation, C₁₃H₉⁺) is the thermodynamic sink, often appearing as the base peak or high-abundance fragment.

  • Alternative 1 (9-Aminofluorene):

    • Starts at m/z 181 .[2][3][4]

    • Lacks the m/z 209 parent.

    • Primary loss is NH₂• or NH₃ to form m/z 165 .

    • Differentiation: The absence of m/z 209 and the lack of the 28 Da loss transition confirm the amine.

  • Alternative 2 (9-Fluorenone):

    • Starts at m/z 180 (Even mass).

    • Loses CO (28 Da) to form m/z 152 (biphenylene radical cation).

    • Differentiation: The m/z 152 peak is a diagnostic marker for the ketone that is typically absent or very weak in the formamide spectrum.

Scenario B: Electrospray Ionization (ESI) - Soft Ionization

For LC-MS applications, ESI provides a softer energetic profile, preserving the molecular ion.

  • Target Performance:

    • Dominant [M+H]⁺ at m/z 210 .

    • Dominant [M+Na]⁺ at m/z 232 .

    • CID Fragmentation: Sequential loss of CO (28 Da) to yield m/z 182 (protonated amine), followed by loss of NH₃ (17 Da) to yield m/z 165.

Detailed Fragmentation Mechanism

The following diagram illustrates the mechanistic causality of the fragmentation. The formamide moiety acts as a "fuse," detaching first to leave the stable fluorenyl core.

Pathway Visualization (Graphviz)

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 209 (Odd Electron) Frag_181 Distonic Ion / Amine m/z 181 [M - CO]+ M_Ion->Frag_181 - CO (28 Da) (Alpha-cleavage/Rearrangement) Frag_180 Imine / Radical m/z 180 [M - HCO]+ M_Ion->Frag_180 - HCO (29 Da) Frag_181->Frag_180 - H (1 Da) Frag_165 Fluorenyl Cation m/z 165 (Base Peak Candidate) C13H9+ Frag_181->Frag_165 - NH2 (16 Da) Frag_152 Frag_152 Frag_180->Frag_152 - HCN (27 Da) (Minor) Frag_139 Frag_139 Frag_165->Frag_139 - C2H2 (26 Da) (Ring contraction) Frag_166 Fluorene Radical m/z 166 C13H10+ key Blue: Parent | Red: Primary Fragment | Green: Stable Carbocation

Caption: Mechanistic fragmentation pathway of N-(9H-fluoren-9-yl)formamide under Electron Ionization (70 eV).

Experimental Protocol for Validation

To validate the presence of N-(9H-fluoren-9-yl)formamide and distinguish it from impurities, follow this self-validating protocol.

Method: Direct Infusion ESI-MS/MS

Objective: Confirm structural identity via neutral loss scanning.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of MeOH:H₂O (50:50) with 0.1% Formic Acid.

    • Target concentration: 1-10 µg/mL.

  • Instrument Settings (Generic Q-TOF/Triple Quad):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile formyl group).

  • Validation Steps (The "Self-Check"):

    • Step A (MS1 Scan): Verify presence of m/z 210 ([M+H]⁺). If only 182 is seen, in-source fragmentation is too high; lower the cone voltage.

    • Step B (Product Ion Scan): Select m/z 210 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.

    • Step C (Confirmation): Look for the specific transition 210 -> 182 (Loss of CO, 28 Da).

      • Pass Criteria: Observation of 210 -> 182 transition.

      • Fail Criteria: Direct transition of 210 -> 165 without intermediate 182 suggests thermal degradation or incorrect assignment.

References

  • NIST Mass Spectrometry Data Center. 9-Fluorenone Mass Spectrum.[2] National Institute of Standards and Technology.[5] Available at: [Link]

  • PubChem. 9-Aminofluorene Compound Summary.[6] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Nitrogen Rule and odd-electron ion mechanisms).

Sources

Comparative

Reference Standards for N-(9H-fluoren-9-yl)formamide Purity Testing: A Comparative Technical Guide

This guide outlines the critical parameters for selecting and validating reference standards for N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene), a specific impurity encountered in the synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical parameters for selecting and validating reference standards for N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene), a specific impurity encountered in the synthesis and storage of Fmoc-protected reagents and amino acids.[1][2]

Executive Summary: The "Silent" Impurity in Fmoc Chemistry

In the high-stakes world of peptide synthesis and GMP manufacturing, N-(9H-fluoren-9-yl)formamide (C₁₄H₁₁NO) represents a critical, often overlooked impurity.[1][2] Unlike the well-known degradation product dibenzofulvene, this formylated derivative mimics the solubility profile of Fmoc-protected amino acids, making it difficult to remove via standard washing steps.

Its presence is a direct indicator of formic acid contamination or side-reactions during Fmoc-Cl synthesis , acting as a "canary in the coal mine" for upstream process control.[1][2] This guide compares the reference standard grades available for detecting this impurity and provides a self-validating protocol for its quantification.

The Causality of Formation (Expertise & Mechanism)

To control an impurity, one must understand its origin. N-(9H-fluoren-9-yl)formamide is not a random contaminant; it is the product of specific failure modes in the Fmoc protection cycle.[1][2]

The Formation Pathway

The impurity typically arises from two vectors:[3]

  • Formic Acid Contamination: Reaction of 9-aminofluorene (a degradation product of Fmoc-Cl or Fmoc-N₃) with trace formic acid present in lower-grade solvents (DMF/DMAc) or reagents.[1][2]

  • Vilsmeier-Haack Type Side Reactions: During the synthesis of Fmoc-Cl using phosgene equivalents in DMF, active formylating species can generate this byproduct.[1][2]

DOT Diagram: Impurity Formation Pathway

ImpurityFormation FmocCl Fmoc-Cl (Starting Material) Aminofluorene 9-Aminofluorene (Degradant) FmocCl->Aminofluorene Hydrolysis/Decarboxylation Impurity N-(9H-fluoren-9-yl)formamide (Target Impurity) Aminofluorene->Impurity + Formic Acid (Amidation) FormicAcid Formic Acid (Contaminant) FormicAcid->Impurity

Figure 1: Mechanistic pathway showing the conversion of Fmoc precursors to the N-formyl impurity.[1][2]

Comparative Analysis: Selecting the Right Standard

Not all reference materials are created equal. The choice between a Certified Reference Material (CRM) and a standard Reagent Grade chemical can mean the difference between a validated GMP release and a regulatory warning letter (Form 483).

Comparison Matrix: Performance & Risk
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary Analytical Standard Option C: Reagent Grade / In-House
Purity (Assay) >99.0% (Mass Balance/qNMR)>95.0% (HPLC Area %)Variable (Often >90%)
Traceability NIST/BIPM Traceable Traceable to Primary StandardNone / Vendor Lot Only
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC, Water (KF), ROIHPLC, 1H-NMR (Identity only)HPLC (Area %) only
Uncertainty Explicitly Calculated (+/- %)Not ProvidedNot Provided
Use Case GMP Release / Method Validation Routine QC MonitoringR&D / Early Screening
Risk Profile Low (Defensible in Audit)Medium (Requires bridging)High (False positives/negatives)
The Verdict
  • For GMP Release: You must use Option A or a fully qualified Option B (bridged to a primary standard). The high UV response of the fluorene ring at 265 nm can lead to overestimation of purity in Option C if non-chromophoric impurities are present.

  • For R&D: Option B is acceptable, provided the identity is confirmed via MS.

The "Self-Validating" Experimental Protocol

This section details a robust HPLC method designed to separate N-(9H-fluoren-9-yl)formamide from its parent compounds (Fmoc-OH, Fmoc-Cl) and related degradants (9-fluorenone).[1][2]

Methodology: Reverse-Phase HPLC with UV Detection

Principle: The fluorene moiety provides strong UV absorption. The formyl group adds slight polarity compared to Fmoc-Cl, allowing separation on a C18 stationary phase.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

Step-by-Step Workflow:

  • Standard Preparation:

    • Dissolve 1.0 mg of N-(9H-fluoren-9-yl)formamide CRM in 1.0 mL of Acetonitrile (Stock A).

    • Dilute Stock A to 10 µg/mL (Working Standard) using Mobile Phase A:B (50:50).

  • System Suitability (The "Self-Check"):

    • Inject a mixture of Fmoc-OH, 9-Fluorenone, and N-(9H-fluoren-9-yl)formamide.[1][2]

    • Requirement: Resolution (Rs) > 1.5 between all peaks.

    • Note: 9-Fluorenone typically elutes earlier; Fmoc-derivatives elute later due to increased hydrophobicity.[1][2]

  • Gradient Profile:

    • 0-2 min: 40% B (Isocratic hold)[1][2]

    • 2-15 min: 40% -> 90% B (Linear Gradient)[1][2]

    • 15-20 min: 90% B (Wash)[1][2]

  • Detection:

    • Primary Wavelength: 265 nm (Maximal sensitivity for fluorene).

    • Secondary Wavelength: 301 nm (Specific for conjugated systems, reduces background).

DOT Diagram: Analytical Workflow

Workflow Start Start: Standard Qualification Prep Prepare Stock (1 mg/mL in ACN) Start->Prep Dilute Dilute to Working Conc (10 µg/mL) Prep->Dilute Inject Inject System Suitability Mix (Impurity + Fmoc-OH + Fluorenone) Dilute->Inject Check Check Resolution (Rs > 1.5)? Inject->Check Pass Proceed to Sample Analysis Check->Pass Yes Fail Adjust Gradient / Check Column Check->Fail No Fail->Inject

Figure 2: Decision tree for reference standard system suitability testing.

Supporting Data: Expected Performance

The following data illustrates the performance gap between using a generic reagent and a qualified CRM.

Table 2: Analytical Performance Metrics

ParameterQualified CRM ResultReagent Grade ResultImpact
Linearity (R²) > 0.9995~ 0.990Poor quantification at low levels.[1][2]
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mLRisk of missing trace impurities.
Response Factor (RF) Consistent (RSD < 1.0%)Variable (RSD > 5.0%)Inaccurate assay values.
Identification (RT) 12.4 ± 0.1 min12.4 ± 0.5 minPotential peak misidentification.

Data simulated based on typical fluorene derivative HPLC characteristics.

References

  • Isidro-Llobet, A., et al. (2009).[4][5] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Link

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. Link

  • Sigma-Aldrich (Merck). 9-Fluorenylmethoxycarbonyl (Fmoc) Reagents Product Guide. Link

  • PubChem. 9-Aminofluorene Compound Summary. Link

Sources

Safety & Regulatory Compliance

Safety

N-(9H-fluoren-9-yl)formamide: Safe Handling and Disposal Protocol

Executive Summary & Chemical Identity[1][2][3][4] N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene) is a specialized organic intermediate typically used in the synthesis of optoelectronic materials an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene) is a specialized organic intermediate typically used in the synthesis of optoelectronic materials and pharmaceutical precursors.[1] Structurally, it consists of a lipophilic fluorene core derivatized with a polar formamide group at the 9-position.[1]

Proper disposal is critical not merely for regulatory compliance, but because the fluorene moiety classifies this compound as a Polycyclic Aromatic Hydrocarbon (PAH) derivative.[1] Improper disposal into water systems poses significant bioaccumulation risks, while the formamide functionality necessitates precautions against potential reproductive toxicity.[1]

Chemical Profile
PropertyData
Chemical Name N-(9H-fluoren-9-yl)formamide
Synonyms N-Formyl-9-aminofluorene; 9-Formamidofluorene
Precursor CAS 525-03-1 (9-Aminofluorene); 75-12-7 (Formamide)
Physical State Solid (Crystalline powder)
Melting Point ~209–211°C
Solubility Insoluble in water; Soluble in DMSO, DMF, warm Ethanol
Primary Hazard Class Irritant; Potential Reproductive Toxin; Aquatic Chronic Toxin

Hazard Assessment & Safety Logic (The "Why")

To determine the correct disposal path, we must deconstruct the molecule into its functional hazards.[1] This approach ensures safety even in the absence of a compound-specific SDS.[1]

The Fluorene Core (Environmental Hazard)

The fluorene ring system is highly lipophilic.[1] If released into the environment, it partitions into soil and sediment, posing a long-term aquatic toxicity hazard .[1]

  • Operational Implication: Never dispose of this compound or its mother liquors down the drain.[1] It requires high-temperature incineration to break the aromatic rings.[1]

The Formamide Moiety (Health Hazard)

Formamide (CAS 75-12-7) is a known reproductive toxin (H360).[1] While the N-substituted derivative may have altered bioavailability, the Precautionary Principle dictates we handle it as a potential reproductive hazard.[1]

  • Operational Implication: Double-gloving (Nitrile) and the use of a fume hood are mandatory to prevent dust inhalation or dermal absorption.[1]

Waste Segregation & Disposal Workflow

The following decision matrix outlines the operational logic for disposing of N-(9H-fluoren-9-yl)formamide, ensuring segregation from incompatible streams (e.g., strong oxidizers).

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: N-(9H-fluoren-9-yl)formamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Filter Cake) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Dissolved SolidContainer Container: Wide-mouth HDPE or Glass Label: 'Toxic Organic Solid' SolidWaste->SolidContainer LiquidContainer Container: Solvent-Safe Carboy Label: 'Flammable/Toxic Organic Liquid' LiquidWaste->LiquidContainer Segregation Segregation Check: Isolate from Oxidizers (Nitrates, Peroxides) SolidContainer->Segregation LiquidContainer->Segregation FinalDisp Final Disposal Method: High-Temperature Incineration (Combustion Chamber > 1000°C) Segregation->FinalDisp Approved HazMat Pickup

Figure 1: Operational decision tree for segregating and packaging fluorene-derivative waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
  • Collection: Transfer waste powder into a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(9H-fluoren-9-yl)formamide"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container. Keep away from oxidizers (e.g., nitric acid) to prevent exothermic reactions with the amide nitrogen.[1]

Protocol B: Liquid Waste (Solvent Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste carboy.[1]

  • Concentration: If the solution is highly concentrated (>10%), consider precipitating the solid (using water or hexane) and disposing of it via Protocol A to reduce the volume of high-hazard liquid waste.[1]

  • Destruction: The liquid stream must be designated for fuel blending or incineration .[1]

Spill Response Procedure

In the event of a powder spill, immediate containment is necessary to prevent the spread of fine particulates.[1]

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >50g or aerosolized) PPE 2. Don PPE (Nitrile Gloves x2, Lab Coat, N95/Respirator) Assess->PPE Contain 3. Containment Cover with wet paper towels to suppress dust PPE->Contain Clean 4. Cleanup Scoop into waste jar -> Wipe with Acetone Contain->Clean Decon 5. Decontaminate Wash surface with soap/water Clean->Decon

Figure 2: Step-by-step spill response workflow minimizing dust generation.[1]

Critical Note: Do not use a standard brush and dustpan for dry powder spills, as this generates airborne dust.[1] Use the "Wet Wipe Method" (damp paper towels) to capture particulates.[1]

Regulatory & Compliance Context

While specific regulations vary by jurisdiction, this compound falls under the following general frameworks due to its moiety structure:

  • US EPA (RCRA): While not explicitly P-listed or U-listed, it must be characterized as hazardous waste based on toxicity (if determined) or ignitability (if in solvent).[1] It is best practice to manage it as Non-RCRA Regulated Hazardous Waste destined for incineration.[1]

  • EU REACH: Fluorene derivatives are under scrutiny for PBT (Persistent, Bioaccumulative, Toxic) properties.[1]

  • DOT/IATA (Shipping):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (N-(9H-fluoren-9-yl)formamide).[1]

    • UN Number: UN 3077.[1]

    • Class: 9.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10671, 9-Aminofluorene.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 713, Formamide.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Fluorene.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(9H-fluoren-9-yl)formamide

PART 1: EMERGENCY OVERVIEW & HAZARD IDENTIFICATION Compound Identity: Chemical Name: N-(9H-fluoren-9-yl)formamide[1][2][3][4] Synonyms: N-Formyl-9-aminofluorene; N-Formylfluoren-9-amine[1][2][3][4] Parent Structure CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EMERGENCY OVERVIEW & HAZARD IDENTIFICATION

Compound Identity:

  • Chemical Name: N-(9H-fluoren-9-yl)formamide[1][2][3][4]

  • Synonyms: N-Formyl-9-aminofluorene; N-Formylfluoren-9-amine[1][2][3][4]

  • Parent Structure CAS: 525-03-1 (9-Aminofluorene) – Use as primary toxicological reference.[1][2][3][4]

  • Physical State: Solid (Crystalline powder).[3][4]

  • Solubility: Poor in water; soluble in organic solvents (DMSO, DMF, DCM).

Risk Assessment (Universal Precautions): As a research intermediate, specific toxicological data for this exact derivative may be limited.[4] Therefore, you must apply Structure-Activity Relationship (SAR) logic.[3][4] The fluorene core is a known polycyclic aromatic hydrocarbon (PAH) scaffold, often associated with aquatic toxicity and potential mutagenicity.[3][4] The formamide moiety introduces reproductive toxicity concerns (teratogenicity) similar to formamide (CAS 75-12-7).[1][2][3][4]

Core Hazards:

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[4]

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[3][4]

  • Target Organ Toxicity: May cause respiratory irritation (H335).[3][4]

  • Reproductive Hazard: Treat as a potential reproductive toxin due to metabolic hydrolysis to formamide.[3][4]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) STRATEGY

Do not rely on standard "lab basics." The lipophilic nature of the fluorene ring allows for rapid dermal absorption, especially when dissolved in organic solvents like DMSO.[4]

Hand Protection (Glove Selection Logic)
  • Dry Solid Handling: Standard Nitrile (0.11 mm) is sufficient for brief contact with the dry powder.[3][4]

  • Solution Handling (DMSO/DMF/DCM): The solvent acts as a carrier, dragging the toxin through the glove.[3][4]

    • Recommendation:Double-Gloving Strategy.

    • Inner Glove: High-dexterity Nitrile (4 mil).[3][4]

    • Outer Glove: Chemically resistant Laminate (e.g., Silver Shield™ or Ansell Barrier™) OR Thick Nitrile (8 mil+).[3][4]

    • Why? Standard nitrile degrades in <5 minutes with DCM; DMSO permeates nitrile in <10 minutes.[3][4]

Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[3][4]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) Half-Face Respirator .[3][4] Surgical masks provide zero protection against chemical dust.[3][4]

Body & Eye Defense[2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3][4] Safety glasses are insufficient for powders that can drift behind lenses.[3][4]

  • Body: Tyvek® Lab Coat or Sleeve Covers are superior to cotton.[3][4] Cotton absorbs liquids and holds them against the skin.[3][4]

PART 3: VISUALIZATION OF SAFETY PROTOCOLS

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct barrier based on the physical state of the contaminant.[1][2]

PPE_Selection Start Start: Handling N-(9H-fluoren-9-yl)formamide State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution (DMSO, DMF, DCM) State->Liquid Solid_PPE Standard PPE: - Nitrile Gloves (Single) - Lab Coat - Safety Glasses - Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Aggressive Penetrating (DMSO, DCM, DMF) Solvent_Check->Aggressive Standard Aqueous / Ethanol Solvent_Check->Standard Aggressive_PPE Enhanced PPE: - Double Glove (Laminate/Thick Nitrile) - Splash Goggles - Tyvek Sleeves - Fume Hood REQUIRED Aggressive->Aggressive_PPE Standard_PPE Moderate PPE: - Double Nitrile Gloves - Safety Glasses - Fume Hood Standard->Standard_PPE

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust generation and inhalation exposure.[1][2]

  • Preparation:

    • Place a disposable absorbent pad (benchkote) inside the fume hood.[3][4]

    • Pre-weigh your receiving vessel (flask/vial) and a spatula.[3][4]

    • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.[4]

  • Transfer:

    • Open the source container only inside the hood.[3][4]

    • Transfer solid using the pre-weighed spatula directly into the tared vessel.[3][4]

    • Critical: Do not use a weigh boat if possible.[3][4] Weighing by difference (container to container) reduces dust steps.[3][4]

  • Decontamination:

    • Wipe the exterior of the receiving vessel with a Kimwipe dampened with ethanol before removing it from the hood.[3][4]

    • Place the used Kimwipe in a solid hazardous waste bag inside the hood.[3][4]

Protocol B: Emergency Spill Response

Objective: Containment without spreading the contaminant.[1][2]

Table 1: Spill Cleanup Matrix

Spill TypeAbsorbent MaterialDecontamination SolventWaste Stream
Dry Powder Damp Paper Towel (Do not sweep dry)Ethanol or AcetoneSolid Hazardous Waste
Solution (DMSO/DMF) Vermiculite or Clay AbsorbentWater + DetergentLiquid/Solid Hazardous Waste
Solution (DCM) Activated Carbon / Spill PillowAcetoneHalogenated Waste
Figure 2: Emergency Response Workflow

Follow this sequence immediately upon accidental exposure or spill.

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Spill 1. Alert Lab Personnel 2. Cordon Off Area 3. Apply Absorbent (Wet) 4. Dispose as Haz Waste Spill->Action_Spill

Caption: Immediate action steps for personal exposure vs. laboratory environmental spills.

PART 5: WASTE MANAGEMENT & DISPOSAL

Disposal Directive: N-(9H-fluoren-9-yl)formamide must never be disposed of down the drain.[1][2][3][4] It is toxic to aquatic life with long-lasting effects (H411).[3][4][5]

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a yellow biohazard/chemical waste bag labeled "Toxic Solid Organic."[4]

  • Liquid Waste:

    • If dissolved in Halogenated solvents (DCM, Chloroform)

      
      Halogenated Waste Carboy .[3][4]
      
    • If dissolved in Non-Halogenated solvents (DMSO, Methanol)

      
      Non-Halogenated Waste Carboy .[3][4]
      
  • Container Disposal: Triple rinse empty containers with acetone.[3][4] Collect the rinsate in the liquid waste stream.[3][4] Deface the label before discarding the bottle.

REFERENCES

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10671, 9-Aminofluorene. Retrieved from [Link][3][4][6]

  • European Chemicals Agency (ECHA). Formamide - Substance Information & Registration Dossier. Retrieved from [Link][3][4]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Fluorene. Retrieved from [Link]

Sources

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